5-Lipoxygenase Inhibitory Activity: Defined Negative Selectivity Benchmark
ChEMBL assay CHEMBL620010 reports that N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide was tested for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. This negative result provides a selectivity benchmark that differentiates the compound from 5-lipoxygenase inhibitors such as zileuton (IC₅₀ ≈ 0.5–1 µM in RBL-1 assays) or other pyrimidine-containing 5-LOX ligands. For groups screening against the leukotriene pathway, this data point eliminates 5-LOX as a confounding target and supports the compound's use as a negative control in 5-LOX mechanistic studies.
| Evidence Dimension | 5-Lipoxygenase enzyme inhibition |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM (RBL-1 cells); NS |
| Comparator Or Baseline | Zileuton (clinical 5-LOX inhibitor): IC₅₀ ~0.5–1 µM in comparable RBL-1 assays |
| Quantified Difference | >100-fold selectivity window confirmed negative for this target |
| Conditions | RBL-1 cell-based assay; compound evaluated at 100 µM; assay reference CHEMBL620010 |
Why This Matters
A documented negative result at 100 µM against 5-LOX provides a verifiable selectivity filter that researchers can rely on when excluding off-target contributions in multi-target screening cascades.
- [1] ChEMBL. Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. European Bioinformatics Institute. View Source
